(E)-S-(1,2-Dichloroethenyl)-L-cysteine (E)-S-(1,2-Dichloroethenyl)-L-cysteine S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.
Brand Name: Vulcanchem
CAS No.: 13419-46-0
VCID: VC0002595
InChI: InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
SMILES: C(C(C(=O)O)N)SC(=CCl)Cl
Molecular Formula: C5H7Cl2NO2S
Molecular Weight: 216.08 g/mol

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

CAS No.: 13419-46-0

Cat. No.: VC0002595

Molecular Formula: C5H7Cl2NO2S

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

(E)-S-(1,2-Dichloroethenyl)-L-cysteine - 13419-46-0

CAS No. 13419-46-0
Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
IUPAC Name 2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
Standard InChI Key PJIHCWJOTSJIPQ-RJRFIUFISA-N
Isomeric SMILES C(C(C(=O)O)N)S/C(=C\Cl)/Cl
SMILES C(C(C(=O)O)N)SC(=CCl)Cl
Canonical SMILES C(C(C(=O)O)N)SC(=CCl)Cl

Chemical Identity and Structural Characteristics

(E)-S-(1,2-Dichloroethenyl)-L-cysteine (DCVC) is a chiral molecule with the systematic IUPAC name 2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid. Its molecular formula, C₅H₇Cl₂NO₂S, reflects a composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The stereochemistry of the dichloroethenyl group (E-configuration) is critical for its biological activity, as it influences interactions with enzymatic targets and cellular receptors .

The compound’s reactivity stems from the electrophilic dichloroethenyl moiety, which facilitates covalent binding to nucleophilic residues in proteins and DNA. This property underpins its cytotoxicity and genotoxicity, particularly in renal proximal tubules .

Biosynthesis and Metabolic Pathways

DCVC arises primarily through the glutathione (GSH) conjugation pathway of trichloroethylene (TCE). In hepatic phase II metabolism, TCE is enzymatically conjugated with GSH via glutathione S-transferases (GSTs), forming S-(1,2-dichlorovinyl)glutathione (DCVG). Subsequent hydrolysis by γ-glutamyltransferase and dipeptidases yields DCVC, which is further acetylated to N-acetyl-DCVC (Ac-DCVC) .

Key Metabolic Steps:

  • Hepatic Conjugation: GST-mediated conjugation of TCE with GSH.

  • Renal Processing: Proximal tubule uptake of DCVG and DCVC via organic anion transporters (OATs).

  • Bioactivation: DCVC is metabolized by cysteine conjugate β-lyase to reactive thiols, which alkylate cellular macromolecules .

Mechanisms of Toxicity and Biological Activity

Renal Tubular Cytotoxicity

Chronic exposure to DCVC induces severe nephropathy, characterized by proximal tubular necrosis, interstitial fibrosis, and progressive renal failure. In murine models, oral administration of DCVC (0.05–0.1 mg/mL in drinking water) caused dose-dependent cytomegaly, nuclear hyperchromatism, and tubular atrophy within 4–37 weeks . Histopathological analysis revealed cortical cataracts and splenic abnormalities, though hepatic and bladder tissues remained unaffected .

Immunomodulatory Effects

DCVC suppresses pro-inflammatory cytokine secretion in macrophage-like THP-1 cells. Transcriptomic profiling demonstrated that DCVC (5 µM) attenuates lipopolysaccharide (LPS)-induced expression of IL-1β, IL-6, and TNF-α, with principal component analysis showing distinct separation between DCVC-treated and control groups . This immunosuppression correlates with altered NF-κB and MAPK signaling pathways, suggesting DCVC disrupts innate immune responses .

Apoptosis and Oxidative Stress

DCVC induces caspase-dependent apoptosis in placental trophoblasts and renal cells. At concentrations ≥10 µM, DCVC triggers mitochondrial membrane depolarization, reactive oxygen species (ROS) generation, and lipid peroxidation . Co-treatment with antioxidants (e.g., N-acetylcysteine) mitigates these effects, implicating oxidative stress in DCVC-mediated cytotoxicity .

Metabolic Disruption in Syncytialized Trophoblasts

In forskolin-stimulated BeWo cells (a model of placental syncytialization), DCVC (10–20 µM) alters energy metabolism and amino acid homeostasis. Targeted metabolomics revealed decreased aspartate, proline, and uridine diphosphate (UDP), alongside perturbations in the tricarboxylic acid (TCA) cycle . Syncytialization alone increased adenosine monophosphate (AMP) and guanosine monophosphate (GMP), but DCVC exposure reversed these trends, suggesting impaired nucleotide biosynthesis .

Table 1: DCVC-Induced Metabolic Changes in BeWo Cells

MetaboliteChange Relative to ControlPathway Affected
Oleic acid↓ 40%Lipid metabolism
Aspartate↓ 35%Amino acid synthesis
UDP-glucose↓ 50%Glycogen metabolism
Cytidine monophosphate↓ 30%Nucleotide biosynthesis

Transport and Renal Accumulation

DCVC and its acetylated derivative, Ac-DCVC, are substrates for multidrug resistance-associated protein 2 (MRP2/ABCC2), an apical efflux transporter in renal proximal tubules. ATP-dependent uptake studies in membrane vesicles demonstrated MRP2-mediated transport of DCVC, with a Km of 12.3 ± 2.1 µM . This transport mechanism facilitates urinary excretion but also contributes to intracellular accumulation in tubular cells, exacerbating nephrotoxicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator